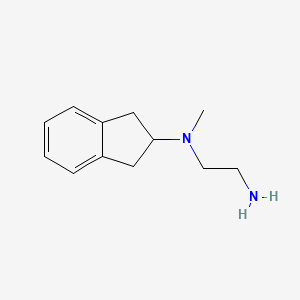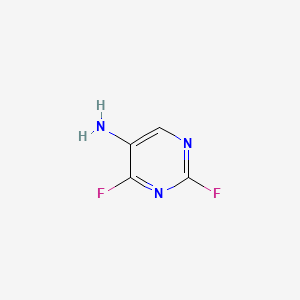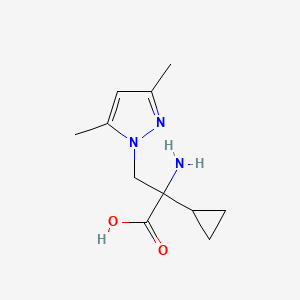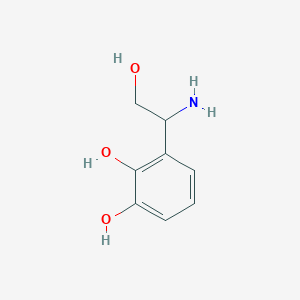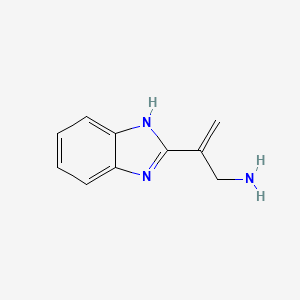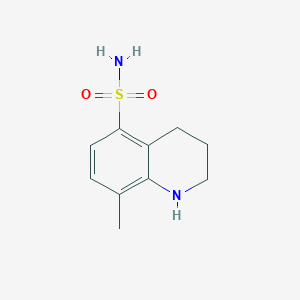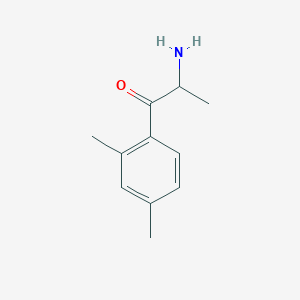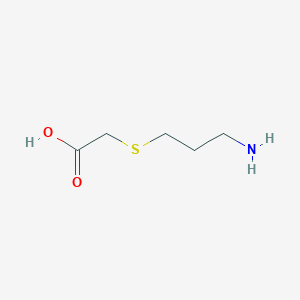
((3-Aminopropyl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Aminopropyl)sulfanyl]acetic acid is an organic compound characterized by the presence of an aminopropyl group attached to a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-aminopropyl)sulfanyl]acetic acid typically involves the reaction of 3-aminopropylthiol with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of 2-[(3-aminopropyl)sulfanyl]acetic acid may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 2-[(3-Aminopropyl)sulfanyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Amides, esters, and other derivatives.
科学的研究の応用
2-[(3-Aminopropyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-[(3-aminopropyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.
類似化合物との比較
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization and as a coupling agent.
Thiazoles: Compounds with a sulfur and nitrogen-containing heterocyclic ring, known for their diverse biological activities.
Indole-3-acetic acid: A plant hormone with a structure that includes an indole ring and an acetic acid moiety.
Uniqueness: 2-[(3-Aminopropyl)sulfanyl]acetic acid is unique due to the presence of both an aminopropyl group and a sulfanylacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
2-(3-aminopropylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H11NO2S/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8) |
InChIキー |
DRPIARVWHCYTHL-UHFFFAOYSA-N |
正規SMILES |
C(CN)CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


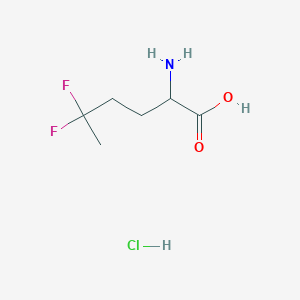
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
